![molecular formula C12H10N2O3 B4199741 N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide CAS No. 683232-74-8](/img/structure/B4199741.png)
N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide
Overview
Description
N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a carboxamide group and a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety
Mechanism of Action
Target of Action
N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with their targets in a variety of ways . These interactions can lead to changes in the function of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Isoindoline-1,3-dione derivatives have been found to have diverse biological activities , suggesting that they may have a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Modulation of ABC Transporters
One of the primary applications of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide is its role as a modulator of ABC transporters. These transporters are crucial for the movement of various substrates across cellular membranes, including drugs and toxins. The compound has been studied for its potential to enhance the efficacy of drugs by inhibiting specific ABC transporters associated with multidrug resistance in cancer therapy .
Therapeutic Uses
Research indicates that derivatives of this compound may be effective in treating conditions such as cystic fibrosis and other diseases related to dysfunctional ABC transporters. For instance, studies have shown that these compounds can improve the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is vital for maintaining ion balance in epithelial cells .
Anti-inflammatory and Antitumor Properties
Recent studies have highlighted the anti-inflammatory and antitumorigenic properties of compounds related to this compound. The compound has been evaluated for its ability to inhibit pathways involved in inflammation and tumor progression. For example, it has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Another promising area of research is the neuroprotective effects of this compound. It has been investigated for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that derivatives of this compound could restore cell viability in models of hyperphosphorylated tau-induced neurodegeneration, indicating potential applications in neurodegenerative disease treatment .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: Contains a propanal group instead of a cyclopropanecarboxamide group.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties.
Biological Activity
N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyclopropane moiety linked to an isoindoline scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves the formation of the cyclopropanecarboxamide through various organic reactions, including nucleophilic substitutions and amidation processes.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including inflammation and neurodegeneration.
GSK-3β Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of GSK-3β activity. For instance, a related compound demonstrated an IC50 value of 70 nM against GSK-3β, suggesting strong inhibitory potential. This inhibition is crucial in models of Alzheimer's disease where GSK-3β contributes to tau phosphorylation and amyloid beta accumulation .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in microglial cells. This suggests its potential use in treating neuroinflammatory conditions .
Neuroprotective Properties
In cellular models of neurodegeneration, this compound has been observed to restore cell viability following neurotoxic insults. For example, it effectively counteracted the cytotoxic effects induced by okadaic acid in neuronal cell lines .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
These findings collectively highlight the compound's multifaceted biological activities and its potential as a therapeutic agent in neurodegenerative diseases.
ADME-Tox Profile
The pharmacokinetic profile of this compound has been assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Results indicate high permeability across biological membranes and metabolic stability in liver microsomes. Importantly, cytotoxicity assessments revealed an IC50 greater than 100 μM in several cell lines, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-10(6-1-2-6)13-7-3-4-8-9(5-7)12(17)14-11(8)16/h3-6H,1-2H2,(H,13,15)(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMBHGNKSZFPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168965 | |
Record name | N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683232-74-8 | |
Record name | N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683232-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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